5-ME-2H-Pyrazole-3-carboxylic acid (3-benzyloxy-4-methoxy-benzylidene)-hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-ME-2H-Pyrazole-3-carboxylic acid (3-benzyloxy-4-methoxy-benzylidene)-hydrazide” is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-ME-2H-Pyrazole-3-carboxylic acid (3-benzyloxy-4-methoxy-benzylidene)-hydrazide” typically involves the following steps:
Formation of Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Carboxylation: The pyrazole derivative is then carboxylated using carbon dioxide or a suitable carboxylating agent.
Benzylidene Formation: The benzylidene group is introduced through a condensation reaction with benzaldehyde derivatives.
Hydrazide Formation: The final step involves the reaction of the carboxylic acid derivative with hydrazine to form the hydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “5-ME-2H-Pyrazole-3-carboxylic acid (3-benzyloxy-4-methoxy-benzylidene)-hydrazide” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds with similar pyrazole cores, such as 3,5-dimethylpyrazole.
Hydrazides: Compounds with hydrazide functional groups, such as isoniazid.
Benzylidene Derivatives: Compounds with benzylidene groups, such as benzylideneacetone.
Uniqueness
“5-ME-2H-Pyrazole-3-carboxylic acid (3-benzyloxy-4-methoxy-benzylidene)-hydrazide” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H20N4O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C20H20N4O3/c1-14-10-17(23-22-14)20(25)24-21-12-16-8-9-18(26-2)19(11-16)27-13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,22,23)(H,24,25)/b21-12+ |
InChI Key |
LGQVNNBARUIFFL-CIAFOILYSA-N |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.